

Historical Context: From "Eau de Javel" to a Stable Solid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hypochlorite pentahydrate*

Cat. No.: *B159141*

[Get Quote](#)

The story of **sodium hypochlorite pentahydrate** begins with the discovery of its active ingredient, sodium hypochlorite (NaOCl). In 1787, the French chemist Claude Louis Berthollet first produced a bleaching liquid by passing chlorine gas through a solution of potash, creating potassium hypochlorite.^[1] This solution, made in the Javel district of Paris, became known as "Eau de Javel" ("Javel water").^{[2][3][4]} Soon after, Antoine Labarraque substituted the more affordable soda lye for potash, creating the sodium hypochlorite solution that is widely known today.^{[3][5]}

For over two centuries, sodium hypochlorite was available almost exclusively as a dilute aqueous solution, commonly known as bleach.^[6] These solutions inherently contain significant amounts of sodium chloride (NaCl) as a byproduct of the manufacturing process ($\text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O}$) and are relatively unstable, decomposing over time.^{[3][6]}

While the existence of a solid hydrated form of sodium hypochlorite has been known since at least 1919, a stable, high-purity crystalline form was not industrially available.^[3] Early laboratory attempts to isolate it were complicated by its instability and the co-crystallization of sodium chloride.^[3] It was not until 2013 that the Nippon Light Metal Company in Japan successfully developed a method for the world's first industrial-scale production of high-purity **sodium hypochlorite pentahydrate** ($\text{NaOCl}\cdot5\text{H}_2\text{O}$) crystals.^{[3][6][7]} This breakthrough made a stable, highly concentrated, and low-salt form of sodium hypochlorite readily available for laboratory and industrial use, opening new avenues for its application in organic synthesis.^{[3][4]} Remarkably, despite its long history of use in solution, the definitive crystal structure of $\text{NaOCl}\cdot5\text{H}_2\text{O}$ was not determined until 2021.^{[1][2]}

Physicochemical and Structural Properties

The isolation of NaOCl·5H2O in a stable, crystalline form has allowed for its detailed characterization. The crystals are pale greenish-yellow and contain approximately 44% NaOCl by weight.^{[3][4]} Unlike conventional bleach solutions, these high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide.^{[3][4]}

Quantitative Data Summary

The properties of high-purity NaOCl·5H2O are summarized in the tables below.

Table 1: Physical and Chemical Properties of NaOCl·5H2O

Property	Value	Reference(s)
Molecular Formula	<chem>NaOCl·5H2O</chem>	[6]
Molar Mass	164.52 g/mol	[6]
Appearance	Pale yellow crystalline solid	[5][6]
Melting Point	25–27 °C	[3][6]
Untapped Bulk Density	0.8 g/cm ³	[6]
Heat of Dissolution	293 J/g (Endothermic)	[6]
NaOCl Content	~44% (by weight)	[3][4]
Available Chlorine	~42%	[7]
pH of Aqueous Solution	11–12	[3][4]

Table 2: Typical Composition of High-Purity NaOCl·5H2O Crystals

Component	Concentration (by weight)	Reference(s)
NaOH	0.04–0.08%	[3]
NaCl	0.1–0.5%	[3]

Table 3: Stability of NaOCl·5H₂O Crystals

Storage Temperature	Time	Remaining NaOCl	Reference(s)
7 °C	360 days	99%	[3]
20 °C	~1 week	High stability	[7]
30 °C (molten)	-	Marked decomposition	[7]

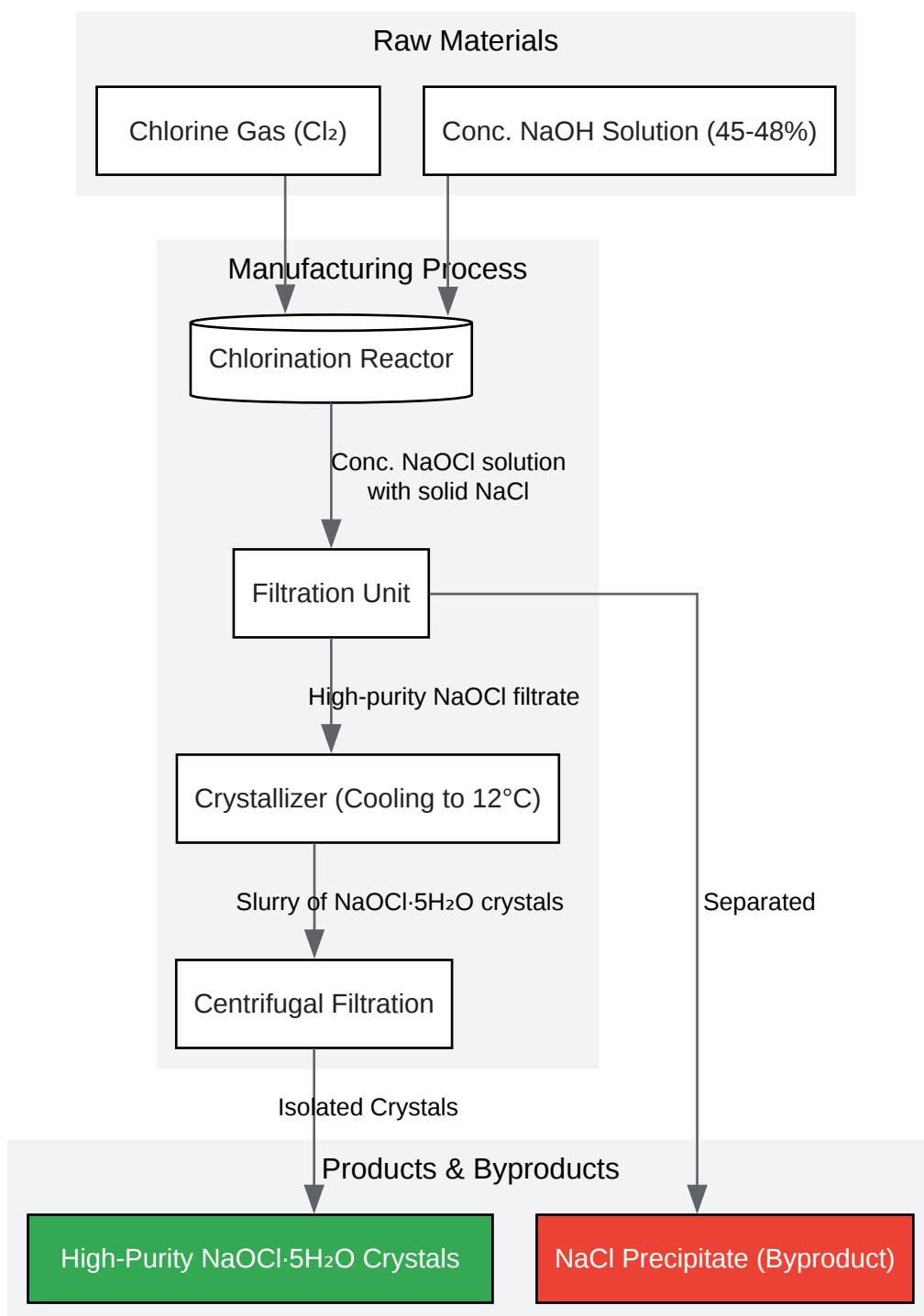
Table 4: Crystallographic Data for NaOCl·5H₂O

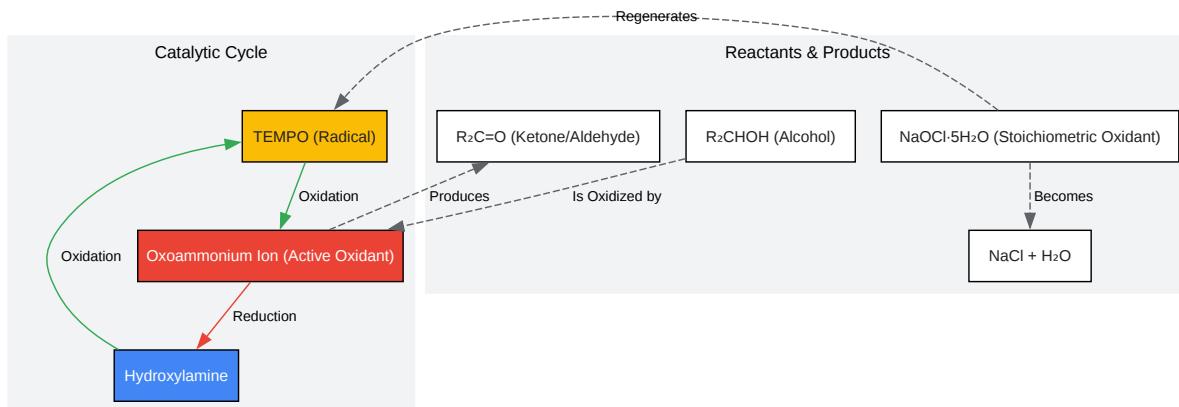
Parameter	Value (at 173 K)	Reference(s)
Crystal System	Orthorhombic	[1]
Space Group	Pbca	[1]
a	16.3(1) Å	[1]
b	16.2(1) Å	[1]
c	5.4(1) Å	[1]
Cl–O Bond Length	1.69 Å	[1]

Spectroscopic Data

Raman spectroscopy of NaOCl·5H₂O reveals a characteristic peak for the hypochlorite anion (OCl[–]).

- Raman Spectroscopy: A distinct Raman peak at approximately 720 cm^{–1} is attributed to the stretching vibration of the OCl[–] anion.[\[8\]](#) This peak is a key identifier for the hypochlorite ion in various states.[\[8\]](#)[\[9\]](#)[\[10\]](#)


Experimental Protocols


Industrial Production of High-Purity NaOCl·5H₂O Crystals

The industrial synthesis of high-purity **sodium hypochlorite pentahydrate** crystals is based on precise control of concentration and temperature, utilizing the principles of the NaCl–NaOCl–H₂O ternary phase diagram to avoid the co-precipitation of sodium chloride.[3]

Methodology:

- **Chlorination:** Chlorine gas (Cl₂) is introduced into a highly concentrated (45–48%) aqueous solution of sodium hydroxide (NaOH).[3][5] The reaction is maintained at a controlled temperature to produce a concentrated solution of NaOCl.
- **Salt Removal:** The reaction produces NaCl as a byproduct, which has low solubility in the concentrated NaOH/NaOCl solution and precipitates out.[3] This solid NaCl is removed by filtration.
- **Crystallization:** The resulting high-purity, concentrated NaOCl filtrate is cooled to approximately 12 °C.[3][5] This cooling reduces the solubility of sodium hypochlorite, causing the pentahydrate form (NaOCl·5H₂O) to crystallize.
- **Isolation:** The precipitated NaOCl·5H₂O crystals are collected, typically via centrifugal filtration, to yield the final high-purity product.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H₂O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 6. SHC5 Sodium Hypochlorite Pentahydrate $\text{NaOCl}\cdot5\text{H}_2\text{O}$ | Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 7. nikkeikin.com [nikkeikin.com]
- 8. helmscientific.com [helmscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Historical Context: From "Eau de Javel" to a Stable Solid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159141#naocl-5h-o-discovery-and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com